1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one is an organic compound that belongs to the class of phenanthrene derivatives This compound is characterized by the presence of a hydroxy group and a butanone moiety attached to the phenanthrene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 9,10-dihydrophenanthrene, which is a common precursor.
Butanone Addition: The final step involves the addition of a butanone moiety to the 2nd position of the phenanthrene ring. This can be accomplished through Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 7-keto-9,10-dihydrophenanthrene or 7-carboxy-9,10-dihydrophenanthrene.
Reduction: Formation of 1-(7-hydroxy-9,10-dihydrophenanthren-2-yl)butanol.
Substitution: Formation of 7-alkoxy-9,10-dihydrophenanthrene derivatives.
Scientific Research Applications
1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the butanone moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one can be compared with other phenanthrene derivatives:
9,10-Dihydrophenanthrene: Lacks the hydroxy and butanone groups, making it less reactive and less biologically active.
7-Hydroxy-9,10-dihydrophenanthrene:
1-(7-Methoxy-9,10-dihydrophenanthren-2-yl)butan-1-one: The methoxy group may alter its reactivity and biological activity compared to the hydroxy derivative.
The unique combination of the hydroxy and butanone groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
7466-51-5 |
---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-(7-hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one |
InChI |
InChI=1S/C18H18O2/c1-2-3-18(20)14-6-8-16-12(10-14)4-5-13-11-15(19)7-9-17(13)16/h6-11,19H,2-5H2,1H3 |
InChI Key |
HKYPHDOMBXSSKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.